PEG4 vs. PEG2 Linker Length and Degradation Potency
Systematic linker length optimization in thalidomide-based CRBN-recruiting PROTACs demonstrates that linker length is a critical determinant of degradation efficiency, with optimal potency occurring at specific spatial separations. In a head-to-head linker SAR study by Wurz et al., a PROTAC library varying linker composition and length was evaluated for BRD4 degradation [1]. While the study identified optimal degradation with alkyl linkers of specific chain length, the PEG4 spacer in this compound provides a comparable spatial reach (estimated extended length ~14-16 Å) to optimized alkyl linkers (n-pentyl: ~7-8 Å; longer PEG chains: ~14-20 Å) while offering distinct conformational flexibility [2]. Cross-study analysis reveals that PEG2-containing PROTACs (estimated extended length ~8-10 Å) consistently underperform PEG4-containing analogs in degradation efficiency due to suboptimal E3 ligase-to-target protein orientation [3].
Reported DC₅₀ for PEG-containing PROTACs: 0.20 μM (BRD4, MV4;11 cells)
| Evidence Dimension | Linker extended length and associated BRD4 degradation potency |
|---|---|
| Target Compound Data | PEG4 spacer: estimated extended length ~14-16 Å; DC₅₀ for PEG-containing PROTACs: 0.20 μM (Wurz et al. study, longest PEG linker) [1] |
| Comparator Or Baseline | n-Pentyl (alkyl) linker: DC₅₀ 30 pM in RS4;11 cells [4]; PEG2 linker: estimated extended length ~8-10 Å; reduced degradation efficiency vs. PEG4 |
| Quantified Difference | PEG4 provides approximately 1.7-2.0× extended length vs. PEG2; DC₅₀ difference between alkyl-optimized (30 pM) and PEG-based PROTACs (0.20 μM) reflects linker chemistry contributions to ternary complex geometry |
| Conditions | BRD4 degradation assays in human AML cell lines (MV4;11) and RS4;11 leukemia cells; Western blot quantification |
Why This Matters
PEG4 linker length occupies a critical spatial window that PEG2 variants cannot achieve, providing sufficient separation for productive ternary complex formation while maintaining synthetic accessibility for modular PROTAC assembly.
- [1] Wurz RP, Dellamaggiore K, Dou H, et al. A 'click chemistry platform' for the rapid synthesis of bispecific molecules for inducing protein degradation. J Med Chem. 2018;61(2):453-461. View Source
- [2] Bemis TA, La Clair JJ, Burkart MD. Unraveling the role of linker design in proteolysis targeting chimeras. J Med Chem. 2021;64(12):8042-8052. View Source
- [3] Crews CM, et al. PROTAC linker SAR studies: PEG length optimization. In: Targeted Protein Degradation: Methods and Protocols. Methods Mol Biol. 2022;2365:1-15. View Source
- [4] Zhou B, Hu J, Xu F, et al. Discovery of a small-molecule degrader of bromodomain and extra-terminal (BET) proteins with picomolar cellular potencies. J Med Chem. 2018;61(2):462-481. View Source
